molecular formula C19H25N3O4 B043017 Zolmitriptan 2-carboxylic acid ethyl ester CAS No. 191864-24-1

Zolmitriptan 2-carboxylic acid ethyl ester

Cat. No.: B043017
CAS No.: 191864-24-1
M. Wt: 359.4 g/mol
InChI Key: WKXOFVDKSFHGRL-ZDUSSCGKSA-N
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Description

Zolmitriptan 2-carboxylic acid ethyl ester is a chemical compound with the molecular formula C19H25N3O4 It is a derivative of zolmitriptan, a medication used to treat migraines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zolmitriptan 2-carboxylic acid ethyl ester typically involves the esterification of zolmitriptan 2-carboxylic acid. This can be achieved through a Fischer esterification reaction, where the carboxylic acid reacts with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Zolmitriptan 2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and ethanol in the presence of a strong acid or base.

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: Zolmitriptan 2-carboxylic acid and ethanol.

    Oxidation: Various oxidized derivatives depending on the specific conditions.

    Substitution: New esters or amides depending on the nucleophile used.

Scientific Research Applications

Zolmitriptan 2-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, zolmitriptan.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of migraines and other neurological conditions.

    Industry: Used in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

    Sumatriptan: Another triptan used for migraine treatment, but with different pharmacokinetic properties.

    Rizatriptan: Similar mechanism of action but with a faster onset of action.

    Naratriptan: Longer half-life compared to zolmitriptan, making it suitable for prolonged migraine relief.

Uniqueness

Zolmitriptan 2-carboxylic acid ethyl ester is unique due to its specific ester functional group, which can influence its pharmacokinetic properties and potential applications in drug development. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

ethyl 3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-4-25-18(23)17-14(7-8-22(2)3)15-10-12(5-6-16(15)21-17)9-13-11-26-19(24)20-13/h5-6,10,13,21H,4,7-9,11H2,1-3H3,(H,20,24)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXOFVDKSFHGRL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)CC3COC(=O)N3)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C[C@H]3COC(=O)N3)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191864-24-1
Record name Zolmitriptan 2-carboxylic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191864241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZOLMITRIPTAN 2-CARBOXYLIC ACID ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/856I63228M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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